molecular formula C12H17NO B1278774 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine CAS No. 388095-22-5

1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine

Cat. No. B1278774
M. Wt: 191.27 g/mol
InChI Key: LIHZSLPGGSIALW-UHFFFAOYSA-N
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Description

The compound 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine is a chemical of interest due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1,1-cyclopropane aminoketones, has been achieved through tandem reactions of α-amino aryl ketones with vinyl sulfonium salts, using DBU as the base in dichloromethane . This methodology could potentially be adapted for the synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and reactivity to the molecule. The presence of an ethyl group with a benzyloxy substituent would influence the electronic properties of the cyclopropane ring, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various chemical reactions due to the ring strain. For example, 1-(arylsulfonyl)cyclopropanol, a cyclopropanone equivalent, reacts with terminal acetylenes and disubstituted amines to synthesize 1-alkynyl cyclopropylamines . This suggests that 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine could also participate in similar reactions, potentially leading to the formation of new cyclopropylamine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine would be influenced by the presence of the benzyloxy group and the cyclopropane ring. The benzyloxy group is a bulky, electron-donating substituent, which could affect the boiling point, solubility, and stability of the compound. The cyclopropane ring would contribute to the compound's reactivity, particularly in reactions that involve ring-opening due to the release of strain energy.

Scientific Research Applications

Synthesis of Cyclopropyl Amines

Cyclopropyl amines are synthesized using various methods, contributing significantly to medicinal chemistry. For example, the reaction of enamines with ethyl aluminum dichloride and diiodomethane leads to the formation of cyclopropyl amines in high yields. This method offers advantages over traditional cyclopropanation reagents, such as diazomethane, Simmons–Smith, and Furukawa reagents (Kadikova et al., 2015).

Synthesis of Heterocyclic Scaffolds

Cyclopropyl amines are also integral in creating various heterocyclic structures, vital in drug development. A notable example is the tandem cyclopropanation/Cloke-Wilson rearrangement, followed by an oxygen to nitrogen substitution with amines under palladium catalysis. This approach is used to synthesize heterocyclic scaffolds, which are crucial in medicinal chemistry (Piotrowski & Kerr, 2018).

Ring-Opening Oxo-Amination

A photoredox-coupled ring-opening oxo-amination of aryl cyclopropanes has been developed, allowing for the construction of diverse β-amino ketone derivatives. This process involves converting aryl cyclopropanes into reactive radical cation intermediates, which participate in ring-opening functionalizations (Ge et al., 2019).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1-(2-phenylmethoxyethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-12(6-7-12)8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHZSLPGGSIALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCOCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451245
Record name 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine

CAS RN

388095-22-5
Record name 1-[2-(Phenylmethoxy)ethyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388095-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine
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Synthesis routes and methods I

Procedure details

To a solution of 3-(benzyloxy)propanenitrile (16.9 g 105 mmol) in diethyl ether (400 mL) were added titanium isopropoxide (35.7 mL, 115 mmol) and ethyl magnesium bromide (210 mL, 1 M in diethyl ether) successively at room temperature. After being stirred for 0.5 hour, boron trifluoride etherate (27 mL, 525 mmol) was added. After stirring for another 0.5 hour, 10% aqueous solution of sodium hydroxide (ca. 5.5 mL) was introduced to the above mixture. The resulting mixture was acidified with 1N hydrochloric acid to pH 3, and then washed with dichloromethane. The aqueous layer was basified with 5% aqueous solution of sodium hydroxide to pH 8˜9 and extracted with dichloromethane (100 mL). The organic layer was washed with brine (100 mL), dried over sodium sulfate and concentrated in vacuo to afford 11 g of 1-[2-(benzyloxy)ethyl]cyclopropanamine (yield was 55%).
Quantity
16.9 g
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reactant
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210 mL
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400 mL
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solvent
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35.7 mL
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27 mL
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reactant
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5.5 mL
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Synthesis routes and methods II

Procedure details

To a mixture of the compound (24.7 g) obtained in step (1) above, tetraisopropyl orthotitanate (49.4 mL) and methoxycyclopentane (306 mL), ethyl magnesium bromide (about 3 mol/L, solution in diethyl ether, 102 mL) was added at 0° C. and thereafter the mixture was stirred at room temperature for 3 hours. After adding boron trifluoride/diethylether complex (38.8 mL) at 0° C., the mixture was stirred at room temperature for 1.5 hours. After adding water at 0° C., pH was adjusted to 12 by adding a solution of 10% sodium hydroxide in water. The reaction mixture was extracted with chloroform three times. The combined organic layers were washed with saturated brine and then passed through a phase separator and concentrated under reduced pressure. The resulting residue was purified by NH silica gel column chromatography (n-hexane:ethyl acetate=100:0-5:95) and further purified by silica gel column chromatography (n-hexane:ethylacetate=90:10-5:95, then chloroform:methanol=100:0-90:10) to give 1-[2-(benzyloxy)ethyl]cyclopropaneamine as a pale yellow oil (12.5 g).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
306 mL
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reactant
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102 mL
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49.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Qu, J Lee, L Wu, AK Saha, G Li, Y Xu… - … Process Research & …, 2022 - ACS Publications
The oxazepane pyridine intermediate, an important fragment of active pharmaceutical ingredients, is of great interest in the pharmaceutical industry. In this manuscript, a scalable and …
Number of citations: 3 pubs.acs.org
M Kaasik, A Noole, K Reitel, I Järving… - European Journal of …, 2015 - Wiley Online Library
Cyclopropane‐containing amino acids are important pharmaceuticals and biologically active compounds. A new organocatalytic asymmetric Michael reaction has been developed. This …

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